molecular formula C14H13F3N4O2 B2624937 (3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone CAS No. 2319839-51-3

(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(2,4,5-trifluoro-3-methoxyphenyl)methanone

Cat. No.: B2624937
CAS No.: 2319839-51-3
M. Wt: 326.279
InChI Key: FLUJRHRDSAYRIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the 1,2,4-triazole ring and the azetidine ring in separate steps, followed by their coupling. The trifluoromethoxyphenyl group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of these functional groups. The 1,2,4-triazole ring and the azetidine ring would likely be planar due to the sp2 hybridization of the nitrogen atoms. The trifluoromethoxyphenyl group would add significant steric bulk to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The 1,2,4-triazole ring could participate in nucleophilic substitution reactions, while the azetidine ring could undergo ring-opening reactions. The trifluoromethoxyphenyl group could be susceptible to electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase the compound’s lipophilicity, which could affect its solubility and permeability .

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. For example, if the compound is intended to be used as a drug, it could interact with biological targets through the formation of hydrogen bonds or other types of non-covalent interactions .

Safety and Hazards

The safety and hazards associated with the compound would depend on its physical and chemical properties, as well as its intended use. For example, if the compound is intended to be used as a drug, it would need to be evaluated for potential toxicity and side effects .

Future Directions

Future research could focus on optimizing the synthesis of the compound, investigating its reactivity, and evaluating its potential applications. For example, if the compound shows promising biological activity, it could be further optimized through medicinal chemistry approaches .

Properties

IUPAC Name

[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]-(2,4,5-trifluoro-3-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N4O2/c1-23-13-11(16)9(2-10(15)12(13)17)14(22)20-3-8(4-20)5-21-7-18-6-19-21/h2,6-8H,3-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUJRHRDSAYRIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1F)F)C(=O)N2CC(C2)CN3C=NC=N3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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